N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
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Overview
Description
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Scientific Research Applications
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has several scientific research applications:
Mechanism of Action
Safety and Hazards
The safety and hazards of similar compounds have been studied . For instance, compounds 8b and 9b with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties, respectively, showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition .
Future Directions
The future directions of research on similar compounds have been suggested . For instance, it was suggested to focus on modifying the left wing of the compound, starting from the isosteric replacement of the sulfur with the oxygen (compound 10) and then moving to the removal of one carbon at the central ring to obtain an indene derivative (compound 17) .
Preparation Methods
The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 4,5-dimethyl-2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Coupling with 2,6-difluorobenzoyl Chloride: The synthesized benzothiazole derivative is then coupled with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, as well as scaling up the process for large-scale synthesis.
Chemical Reactions Analysis
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide: This compound has similar biological activities but differs in its substitution pattern, which can affect its potency and selectivity.
N-(benzo[d]thiazol-2-yl)-2-morpholinobenzamide: This derivative has been studied for its anti-inflammatory properties and shows different pharmacological profiles compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS/c1-8-6-7-12-14(9(8)2)19-16(22-12)20-15(21)13-10(17)4-3-5-11(13)18/h3-7H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKJJYFLURXUSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=C(C=CC=C3F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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